N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide is an oxadiazole and a ring assembly.
Scientific Research Applications
Anticancer Activity
Compounds structurally similar to N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide have been studied for their potential anticancer activity. For instance, a study by Ravinaik et al. (2021) synthesized and evaluated derivatives for their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds showed moderate to excellent anticancer activities (Ravinaik et al., 2021). Additionally, Yakantham et al. (2019) synthesized derivatives that demonstrated good to moderate activity on various cancer cell lines, further indicating the potential of such compounds in cancer treatment (Yakantham et al., 2019).
Antiepileptic Activity
Compounds containing the 1,3,4-oxadiazole moiety, like this compound, have been explored for antiepileptic properties. Rajak et al. (2013) synthesized novel derivatives and investigated their anticonvulsant activities, finding that some compounds were effective in various models of epilepsy (Rajak et al., 2013).
Insecticidal and Nematocidal Activity
Research has also been conducted on derivatives of 1,3,4-oxadiazole for insecticidal and nematocidal applications. For example, Qi et al. (2014) synthesized analogs and evaluated their insecticidal activities against diamondback moth, with some compounds showing good effectiveness (Qi et al., 2014). Similarly, Liu et al. (2022) investigated novel derivatives for their nematocidal activities, discovering compounds with significant activity against Bursaphelenchus xylophilus (Liu et al., 2022).
Antimicrobial and Antitubercular Activities
Research has shown that 1,3,4-oxadiazole derivatives possess antimicrobial and antitubercular properties. Nayak et al. (2016) synthesized derivatives and found significant activity against Mycobacterium tuberculosis, with some molecules showing promising potential for drug development (Nayak et al., 2016).
Properties
Molecular Formula |
C14H11N3O2S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H11N3O2S/c18-14(11-7-4-8-20-11)15-9-12-16-13(17-19-12)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,18) |
InChI Key |
PPJTWHARWSRTBQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.